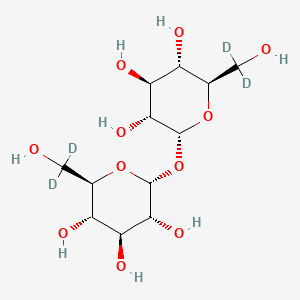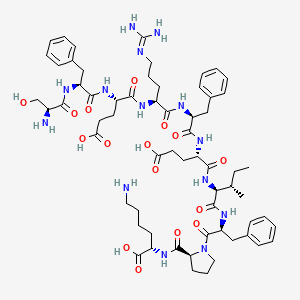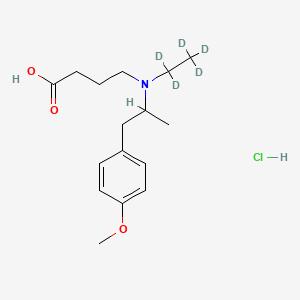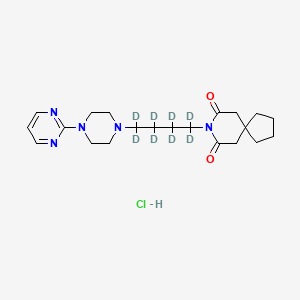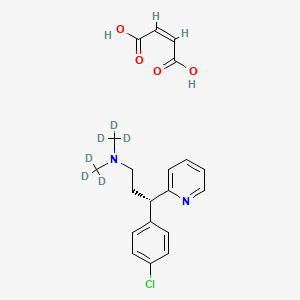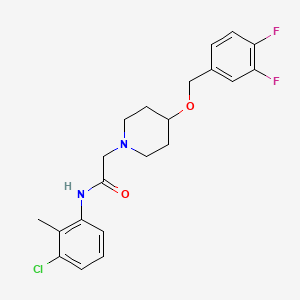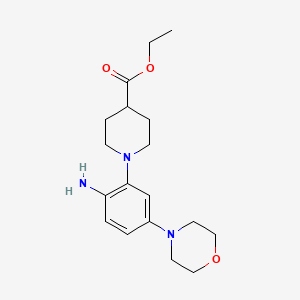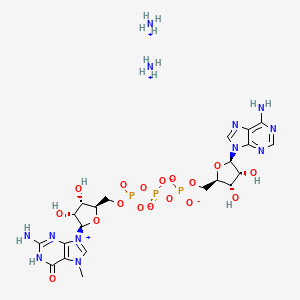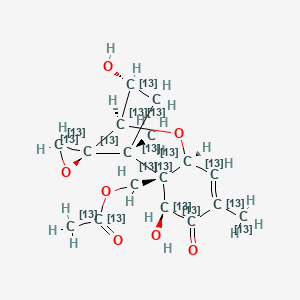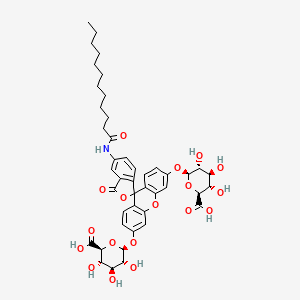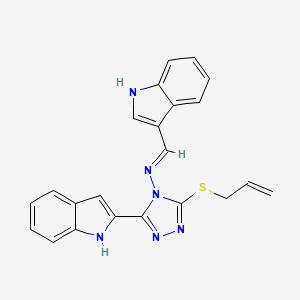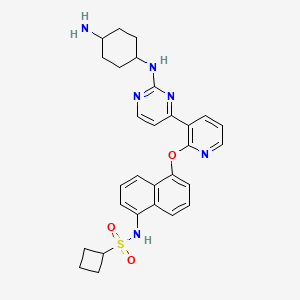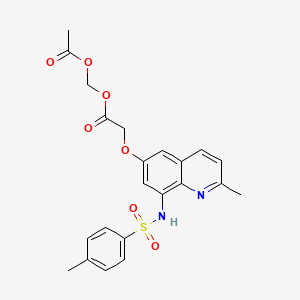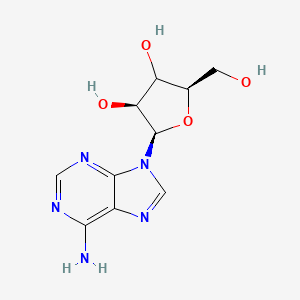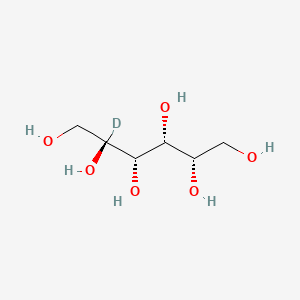
D-Sorbitol-d1-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Sorbitol-d1-2: D-Glucitol-d1-2 , is a deuterium-labeled derivative of D-Sorbitol. D-Sorbitol is a six-carbon sugar alcohol commonly used as a sugar substitute. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Sorbitol-d1-2 is synthesized by the deuteration of D-Sorbitol. The process involves the replacement of hydrogen atoms in D-Sorbitol with deuterium atoms. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and a solvent like methanol .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: D-Sorbitol-d1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: It can be reduced back to its original form using hydrogen gas in the presence of a palladium catalyst.
Substitution: Deuterium atoms in this compound can be replaced with other functional groups using various reagents under specific conditions.
Major Products: The major products formed from these reactions include D-Fructose-d1-2, various deuterated derivatives, and other sugar alcohols depending on the reaction conditions .
Applications De Recherche Scientifique
Chemistry: D-Sorbitol-d1-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterium labeling allows for precise tracking using mass spectrometry .
Biology: In biological research, this compound is used to study the effects of sugar alcohols on cellular processes. It helps in understanding the role of sugar alcohols in osmoregulation and stress responses in cells .
Medicine: this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its deuterium labeling provides a clear distinction from endogenous compounds, allowing for accurate measurement .
Industry: In the food industry, this compound is used as a stabilizing excipient, sweetener, humectant, and thickener. Its deuterium labeling also makes it useful in quality control and product development .
Mécanisme D'action
D-Sorbitol-d1-2 exerts its effects primarily through its role as a sugar alcohol. It acts as an osmotic agent, drawing water into the large intestine and stimulating bowel movements. This mechanism is similar to that of D-Sorbitol, but the deuterium labeling allows for more precise studies of its pharmacokinetics and metabolism .
Comparaison Avec Des Composés Similaires
D-Glucitol: Another name for D-Sorbitol, used interchangeably in scientific literature.
Isosorbide: A derivative of D-Sorbitol used in the production of biodegradable plastics and pharmaceuticals.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This labeling allows for precise tracking in metabolic studies and provides unique insights into the pharmacokinetics and metabolism of sugar alcohols. Its applications in scientific research, particularly in the fields of chemistry, biology, and medicine, make it a valuable compound for various studies .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D |
Clé InChI |
FBPFZTCFMRRESA-UOQUIKDKSA-N |
SMILES isomérique |
[2H][C@@](CO)([C@H]([C@@H]([C@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


